Verticilide

Insecticide Discovery Ryanodine Receptor Species Selectivity

Verticilide is the only cyclic oligomeric depsipeptide (COD) with confirmed insect ryanodine receptor (RyR) inhibition (IC50 4.2 μM vs 53.9 μM for mouse RyR). Other fungal CODs (bassianolide, PF1022A, beauvericin, enniatins) show no RyR activity (IC50 >100 μM). For mammalian cardiac RyR2 studies, the enantiomer ent-verticilide (CAS 2056011-05-1) is required—nat-verticilide is inactive. For sustained in vivo exposure, ent-verticilide B1 offers measurable PK (t1/2 45 min). The carboxylic acid analog activert provides functional inversion (RyR2 activator, EC50 ~30 μM). Procure with precise chemotype specification based on your target species and functional endpoint.

Molecular Formula C44H76N4O12
Molecular Weight 853.1 g/mol
Cat. No. B546710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerticilide
SynonymsVerticilide
Molecular FormulaC44H76N4O12
Molecular Weight853.1 g/mol
Structural Identifiers
SMILESCCCCCC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)C)C)CCCCC)C)C)CCCCC)C)C)CCCCC)C)C
InChIInChI=1S/C44H76N4O12/c1-13-17-21-25-33-37(49)45(9)30(6)42(54)58-35(27-23-19-15-3)39(51)47(11)32(8)44(56)60-36(28-24-20-16-4)40(52)48(12)31(7)43(55)59-34(26-22-18-14-2)38(50)46(10)29(5)41(53)57-33/h29-36H,13-28H2,1-12H3/t29-,30-,31-,32-,33+,34+,35+,36+/m0/s1
InChIKeyCMEGQABRBDDBTQ-NQRIZWSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Verticilide for Scientific Procurement: Natural Product Cyclodepsipeptide RyR Antagonist


Verticilide is a 24-membered cyclic oligomeric depsipeptide (COD) natural product isolated from Verticillium sp. FKI-1033 [1]. It inhibits ryanodine binding to insect ryanodine receptors (RyR) with an IC50 of 4.2 μM, but shows weak inhibition against mammalian RyR (mouse IC50 = 53.9 μM) [1]. The enantiomeric form, ent-verticilide, is a potent, selective inhibitor of mammalian cardiac RyR2 [2], representing a critical differentiator for procurement decisions.

Why In-Class Cyclodepsipeptides Cannot Substitute for Verticilide in RyR-Targeted Research


Generic substitution among cyclic oligomeric depsipeptides (CODs) is not feasible for RyR-targeted applications due to starkly divergent pharmacological profiles. While verticilide is an insect RyR inhibitor, its natural enantiomer is inactive against mammalian RyR2 [1]. Conversely, other fungal CODs like bassianolide and PF1022A show no RyR inhibition (IC50 > 100 μM) [2]. Even within the verticilide chemotype, subtle modifications invert function: a single carboxylic acid addition converts the RyR2 inhibitor ent-verticilide (IC50 ~0.2 μM) into an RyR2 activator (activert, EC50 ~30 μM) [3]. Therefore, procurement must be guided by precise, comparator-anchored evidence rather than structural similarity alone.

Verticilide Procurement Guide: Quantitative Comparator Data for RyR Inhibition


Natural Verticilide: Insect vs. Mammalian RyR Selectivity Comparison

Natural verticilide exhibits >12-fold selectivity for insect RyR over mammalian RyR. In cockroach thoracic muscle preparations, verticilide inhibited ryanodine binding with an IC50 of 4.2 μM, whereas inhibition against mouse RyR was weak (IC50 = 53.9 μM) [1]. This stands in contrast to the plant alkaloid ryanodine itself, which potently inhibits both insect (IC50 = 0.03 μM) and mouse (IC50 = 0.07 μM) receptors [1].

Insecticide Discovery Ryanodine Receptor Species Selectivity

Enantiomer-Specific RyR2 Inhibition: ent-Verticilide vs. nat-Verticilide

A defining differentiation for procurement is the enantiomer-specific activity against mammalian RyR2. The natural product (-)-verticilide (nat-verticilide) has no detectable inhibitory effect on mammalian RyR2, whereas its non-natural enantiomer ent-(+)-verticilide is a potent, selective RyR2 inhibitor [1]. ent-Verticilide reduced RyR2 activity by increasing the mean closed time without affecting mean open time, functioning as a closed-channel stabilizer with an IC50 of ~0.2 μM and maximal inhibitory efficacy of ~23% [2].

Antiarrhythmic Drug Discovery RyR2 Calcium Leak Enantiomer Pharmacology

ent-Verticilide vs. ent-Verticilide B1: Ring Size and In Vivo Stability Comparison

The 18-membered ring oligomer ent-verticilide B1 (ent-B1) demonstrates distinct in vivo stability and pharmacokinetic advantages over the 24-membered ent-verticilide. ent-B1 exhibited a plasma half-life of 45 minutes with a peak concentration of 1460 ng/mL at 10 minutes following 3 mg/kg intraperitoneal administration in mice [1]. In contrast, ent-verticilide is extensively metabolized by hepatic CYP450 enzymes, with predicted hepatic clearance of 76 mL/min/kg in mice, indicating a high extraction ratio [2].

Antiarrhythmic Agents Cyclic Depsipeptides In Vivo Pharmacokinetics

ent-Verticilide vs. Flecainide and Tetracaine: Mechanistic and Selectivity Comparison

ent-Verticilide offers a distinct mechanism of action compared to clinically used antiarrhythmics. Unlike flecainide and tetracaine, which are non-selective ion channel blockers, ent-verticilide selectively inhibits RyR2-mediated diastolic Ca2+ leak without significant effects on the cardiac action potential [1]. ent-Verticilide reduced RyR2-mediated spontaneous Ca2+ leak both in wild-type cardiomyocytes and in Casq2-/- mouse models, whereas flecainide's antiarrhythmic effects are largely attributed to sodium channel blockade [1].

Cardiac Arrhythmia RyR2-Selective Inhibition Action Potential Effects

ent-Verticilide vs. Dantrolene: RyR Isoform Selectivity Comparison

ent-Verticilide is a RyR2-selective inhibitor, unlike dantrolene which inhibits RyR1 and RyR3 but not RyR2 [1]. This isoform selectivity is critical for cardiac-specific applications. ent-Verticilide selectively inhibited type 2 RyR-mediated Ca2+ leak and exhibited higher potency and a distinct mechanism of action compared to the pan-RyR inhibitor tetracaine and the clinically approved drug dantrolene [2].

Ryanodine Receptor Isoforms Skeletal vs. Cardiac Muscle Malignant Hyperthermia

Single Carboxylic Acid Modification Converts RyR2 Inhibitor to Activator: ent-Verticilide vs. Activert

A single side-chain modification profoundly alters pharmacological function. Introduction of a terminal carboxylic acid on a pentyl side chain of ent-verticilide yielded activert, which lost RyR2 inhibitory activity and instead activated the channel [1]. Activert was ~100-fold less potent (EC50 ~30 μM) than ent-verticilide (IC50 ~0.2 μM) and had low membrane permeability [1]. Single-channel analysis revealed activert shortened mean closed time (destabilizing closed state), while ent-verticilide increased mean closed time (stabilizing closed state) [1].

RyR2 Activators Calcium Release Deficiency Syndrome Closed-Channel Modulation

Verticilide Applications: Optimal Research and Procurement Scenarios Based on Evidence


Insecticide Discovery: Species-Selective RyR Antagonist Screening

Natural verticilide is suitable for insecticide discovery programs seeking species-selective RyR antagonists. With >12-fold selectivity for insect over mammalian RyR (IC50 4.2 μM vs. 53.9 μM) [1], it serves as a positive control or starting scaffold for developing insecticides with reduced mammalian toxicity. The lack of activity of other fungal cyclodepsipeptides (bassianolide, PF1022A, beauvericin, enniatins: all >100 μM) underscores verticilide's unique position within this structural class for insect RyR engagement [1].

Cardiac Arrhythmia Research: RyR2-Selective Tool Compound

ent-Verticilide is the preferred molecular tool for investigating RyR2-mediated diastolic Ca2+ leak in cardiac arrhythmia models. Its RyR2-selective inhibition (IC50 ~0.2 μM) without cardiac action potential effects distinguishes it from non-selective agents like flecainide and tetracaine [1]. The enantiomer-specific activity (nat-verticilide inactive) mandates procurement of the ent-(+)-enantiomer for any mammalian RyR2-targeted study [1].

In Vivo Antiarrhythmic Efficacy Studies: ent-Verticilide B1

For in vivo studies requiring sustained plasma exposure, ent-verticilide B1 (ent-B1) is the recommended compound. ent-B1 demonstrates a plasma half-life of 45 minutes and peak concentration of 1460 ng/mL at 10 minutes post-3 mg/kg IP administration in mice [1], providing a measurable pharmacokinetic window. In contrast, ent-verticilide is extensively metabolized (predicted hepatic clearance 76 mL/min/kg in mice) [2], making ent-B1 the more practical choice for efficacy studies in Casq2-/- mouse models of catecholaminergic polymorphic ventricular tachycardia (CPVT) [1].

RyR2 Loss-of-Function Disorder Modeling: Activert as Proof-of-Concept Scaffold

Activert, the carboxylic acid-modified ent-verticilide analog, serves as a proof-of-concept partial RyR2 activator for studying calcium release deficiency syndrome (CRDS) and related loss-of-function disorders. While its low membrane permeability limits therapeutic development, activert's functional inversion from inhibitor to activator (EC50 ~30 μM) [1] provides a unique pharmacological probe for investigating closed-channel destabilization mechanisms and for validating RyR2 activation as a therapeutic strategy.

Quote Request

Request a Quote for Verticilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.